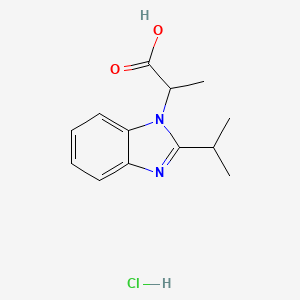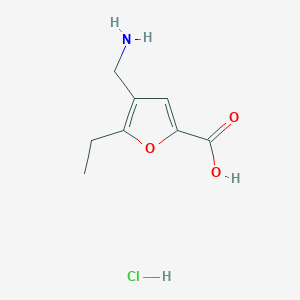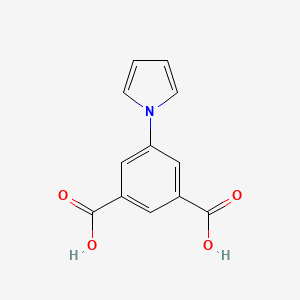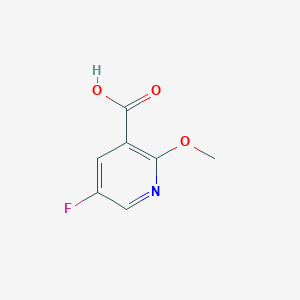
Potassium 2-cyanoethyltrifluoroborate
説明
Potassium 2-cyanoethyltrifluoroborate is a chemical compound with the CAS Number: 1159919-79-5 and a molecular weight of 160.98 . Its IUPAC name is potassium (2-cyanoethyl) (trifluoro)borate (1-) . It is used as a reagent in organic synthesis and can be used as a precursor for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials.
Molecular Structure Analysis
The InChI code for this compound is 1S/C3H4BF3N.K/c5-4(6,7)2-1-3-8;/h1-2H2;/q-1;+1 . The exact molecular structure of this compound is not provided in the search results.Physical And Chemical Properties Analysis
This compound has a molecular weight of 160.98 . The specific physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.科学的研究の応用
Cross-Coupling Reactions
Potassium aryltrifluoroborates, including potassium 2-cyanoethyltrifluoroborate, are utilized in various cross-coupling reactions. These compounds are used to create biphenyls and other aromatic compounds through reactions with aryl and heteroaryl chlorides. They offer the advantage of phosphine-free conditions, making them useful in organic synthesis (Alacid & Nájera, 2008).
Ionic Liquids and Electrochemical Devices
This compound derivatives are key in forming ionic liquids, which have applications in electrochemical devices like dye-sensitised solar cells (DSSCs). These liquids exhibit low viscosities and high conductivities, making them suitable for such applications (Landmann et al., 2018).
Storage and Handling Advantages
These compounds are also noted for their stability in air and moisture, making them particularly valuable in combinatorial chemistry. Their ease of storage and handling opens up practical applications in various chemical synthesis processes (Molander et al., 2002).
CO2 Separation Performance
In the field of environmental technology, this compound-related compounds have been used to improve CO2 separation performance in membrane technology. This application is critical for addressing environmental challenges related to CO2 emissions (Lee & Kang, 2021).
Chemical Sensor Development
These compounds are also instrumental in developing chemical sensors. For instance, this compound derivatives are used to create highly selective fluorescent sensors for potassium ion detection, with potential applications in biomedical research and diagnostics (Zhou et al., 2011).
作用機序
Target of Action
Potassium 2-Cyanoethyltrifluoroborate (KBEtCN) is a versatile reagent used in organic synthesis . Its primary targets are organic molecules that it interacts with during various chemical reactions .
Mode of Action
KBEtCN possesses a unique structure containing several functional groups. The trifluoroborate anion (BF3) acts as a Lewis acid due to the empty p-orbital on boron. The 2-Cyanoethyl group (CH2CH2CN) contains a cyano group (C≡N) and an ethyl group (CH2CH3). The cyano group can participate in various reactions due to its electron-withdrawing nature.
Biochemical Pathways
KBEtCN is primarily used as a precursor for the introduction of the cyanoethyl group into organic molecules. Some key reactions involving KBEtCN include:
- Suzuki-Miyaura coupling : This palladium-catalyzed reaction allows the formation of carbon-carbon bonds between KBEtCN and various organic halides.
- Hydrolysis : KBEtCN can be hydrolyzed to form 2-cyanoethanol (HOCH2CH2CN) under acidic or basic conditions.
Pharmacokinetics
Its stability to air and moisture makes it an easy reagent to handle .
Result of Action
The result of KBEtCN’s action is the formation of new organic compounds through the introduction of the cyanoethyl group. This can lead to the synthesis of a wide range of organic compounds with diverse properties .
Action Environment
The action of KBEtCN is influenced by the reaction conditions, including temperature, pH, and the presence of catalysts . Its stability to air and moisture allows it to be used in a variety of environments .
生化学分析
Biochemical Properties
Potassium 2-cyanoethyltrifluoroborate plays a significant role in biochemical reactions, particularly in the field of organic synthesis. It is known to interact with various enzymes, proteins, and other biomolecules. The compound acts as a reagent in Suzuki-Miyaura coupling reactions, which are widely used in the synthesis of complex organic molecules . The interactions between this compound and biomolecules are primarily based on its ability to form stable boron-carbon bonds, which are crucial for the formation of carbon-carbon bonds in organic synthesis.
Cellular Effects
This compound has been observed to influence various cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound can alter the activity of specific enzymes involved in metabolic pathways, leading to changes in cellular energy production and utilization . Additionally, this compound has been shown to impact the expression of genes related to cell proliferation and apoptosis, thereby influencing cell growth and survival.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound exerts its effects through binding interactions with enzymes and proteins, leading to enzyme inhibition or activation. For instance, in Suzuki-Miyaura coupling reactions, this compound acts as a boron reagent, facilitating the transmetalation process that is essential for the formation of carbon-carbon bonds . This interaction is crucial for the compound’s role in organic synthesis and its broader biochemical applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential impacts on cellular metabolism and gene expression, highlighting the importance of monitoring its temporal effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular processes, while higher doses can lead to toxic or adverse effects. Studies have indicated that there is a threshold dosage beyond which this compound can cause significant cellular damage and disrupt normal metabolic functions . It is crucial to determine the optimal dosage to maximize the compound’s benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with specific enzymes and cofactors. The compound can influence metabolic flux and alter metabolite levels, impacting overall cellular metabolism. For example, it has been shown to affect the activity of enzymes involved in the synthesis and degradation of key metabolic intermediates
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. The compound is transported through specific transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cell, this compound can localize to specific cellular compartments, influencing its accumulation and activity. Understanding the transport and distribution mechanisms is essential for optimizing the compound’s use in biochemical applications.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that affect its activity and function. The compound can be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its role in biochemical reactions and its interactions with specific biomolecules. By understanding the subcellular localization of this compound, researchers can better predict its effects on cellular processes and optimize its use in various applications.
特性
IUPAC Name |
potassium;2-cyanoethyl(trifluoro)boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4BF3N.K/c5-4(6,7)2-1-3-8;/h1-2H2;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDMPUNWNWFAAPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](CCC#N)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4BF3KN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1159919-79-5 | |
| Record name | potassium (2-cyanoethyl)trifluoroboranuide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![[4-(Thiophene-2-carbonyl)-piperazin-1-yl]-thiophen-2-yl-methanone hydrochloride](/img/structure/B1390804.png)

![N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}ethyl)-4-methylbenzamide](/img/structure/B1390810.png)

![2-Methyl-7-phenyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B1390812.png)






